CID 57369957
Description
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural features, which include multiple chiral centers and a stable nitroxide radical. These properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H19N2O3 |
|---|---|
Molecular Weight |
215.27 g/mol |
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14) |
InChI Key |
WMLWKMCEFYZLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Nitroxide Radical: The nitroxide radical is introduced via oxidation of the corresponding hydroxylamine derivative using an oxidizing agent such as sodium hypochlorite.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution techniques to obtain the desired (3S,4S) and (3R,4R) enantiomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale chromatographic systems for chiral resolution. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be further oxidized to form oxoammonium salts.
Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxoammonium Salts: Formed from oxidation reactions.
Hydroxylamine Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stable radical properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing oxidative damage. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage and disease.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-(3S,4S)-tetramethylpiperidine-3-carboxylic Acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A related nitroxide radical with similar antioxidant properties but lacking the amino and carboxylic acid groups.
Uniqueness
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is unique due to its combination of chiral centers, stable nitroxide radical, and functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for CID 57369957 studies?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific cell lines or biological systems affected by CID 57369956.
- Intervention: Dosage ranges or experimental conditions (e.g., pH, temperature).
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable endpoints (e.g., inhibition rates, binding affinity).
Ensure questions are narrow enough to address knowledge gaps while aligning with reproducibility standards .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
- Use Google Scholar and academic databases (e.g., PubMed, Reaxys) with search terms like "this compound synthesis," "mechanistic studies," or "toxicological profile."
- Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Systematically categorize findings into tables:
| Study Focus | Key Findings | Contradictions | Methodology |
|---|---|---|---|
| Synthesis | Yield: 65% | Varied purity | HPLC |
| Critically evaluate experimental conditions and contextual limitations . |
Q. How to design reproducible experiments for this compound characterization?
- Methodological Answer :
- Clearly document reagents (purity, suppliers), instrumentation (calibration details), and protocols (step-by-step procedures).
- Include negative controls and triplicate measurements to validate results.
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic pathways and spectroscopic data .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and prior studies on this compound?
- Methodological Answer :
- Perform sensitivity analysis to identify variables (e.g., solvent polarity, temperature) affecting outcomes.
- Compare raw datasets using statistical tools (e.g., ANOVA, t-tests) to isolate discrepancies.
- Replicate cited studies under identical conditions to verify reproducibility .
Q. What strategies optimize the aggregation of fragmented data on this compound?
- Methodological Answer :
- Use systematic review protocols to integrate heterogeneous data (e.g., binding assays, computational models).
- Employ tools like Zotero or Mendeley for metadata tagging and cross-referencing.
- Visualize relationships via network diagrams (e.g., compound-target interactions) .
Q. How to evaluate the ethical implications of this compound in human subject research?
- Methodological Answer :
- Align with IRB guidelines for toxicity studies: disclose risks, obtain informed consent, and ensure anonymization of sensitive data.
- Use PICOT to define ethical boundaries (e.g., safe exposure thresholds).
- Reference frameworks like the Helsinki Declaration for in vivo experiments .
Q. What methodologies validate the integration of existing datasets with new experiments?
- Methodological Answer :
- Apply meta-analysis to harmonize data scales (e.g., converting IC50 values to standardized units).
- Use machine learning (e.g., PCA, clustering) to identify latent variables influencing this compound activity.
- Cross-validate findings with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .
Data Presentation and Compliance
Q. How to structure supplementary materials for this compound research submissions?
- Methodological Answer :
- Separate raw data (e.g., NMR spectra, chromatograms) into numbered supplementary files with descriptive legends.
- Adhere to journal-specific formatting (e.g., .TIFF for images, .CSV for datasets).
- Ensure reproducibility by including detailed synthetic protocols and computational scripts .
Q. What are the criteria for selecting citation sources in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
